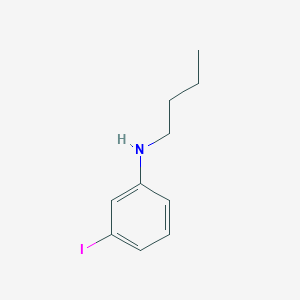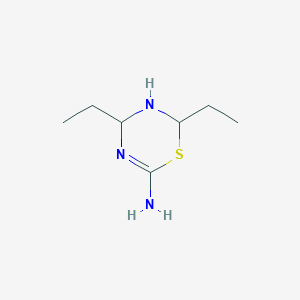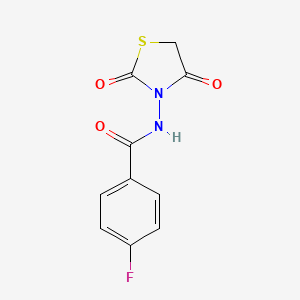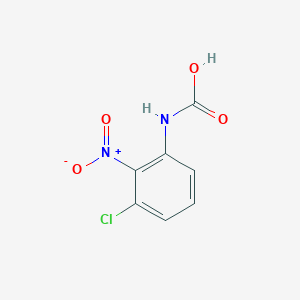
1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a tetrahydroisoquinoline moiety, which is further substituted with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves multi-step organic reactions. One common method includes the annulation of aryl methyl ketoxime acetates with triethylamine, which is triggered by iodine to form the pyridine ring . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalysts. The use of continuous flow reactors and automated synthesis can enhance the production efficiency and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes such as fatty acid amide hydrolase (FAAH), which plays a role in pain and inflammation pathways . The compound’s structure allows it to bind to the active site of the enzyme, thereby modulating its activity.
Vergleich Mit ähnlichen Verbindungen
1,4-Dihydropyridine Derivatives: These compounds are known for their calcium channel blocking activity and are used in the treatment of hypertension.
Indole Derivatives: These compounds have shown significant anti-cancer properties and are used in various therapeutic applications.
Uniqueness: 1-(3-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of a pyridine ring with a tetrahydroisoquinoline moiety provides a versatile scaffold for the development of novel therapeutic agents.
Eigenschaften
CAS-Nummer |
601462-59-3 |
|---|---|
Molekularformel |
C15H16N2O |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-(3-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C15H16N2O/c1-10-3-2-7-16-14(10)15-13-5-4-12(18)9-11(13)6-8-17-15/h2-5,7,9,15,17-18H,6,8H2,1H3 |
InChI-Schlüssel |
QNCOEDSGEFGFNB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CC=C1)C2C3=C(CCN2)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


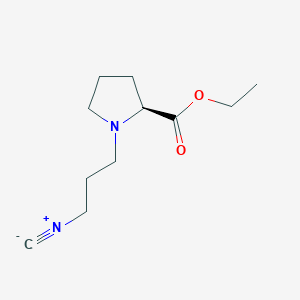
![2,8,14,20-tetrakis(chloromethyl)-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B12589732.png)
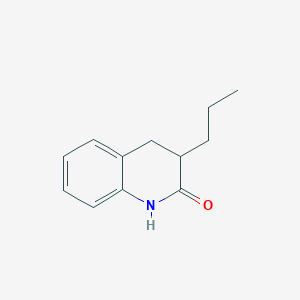
![3-[2-(4-Benzoylphenoxy)acetamido]benzoic acid](/img/structure/B12589748.png)
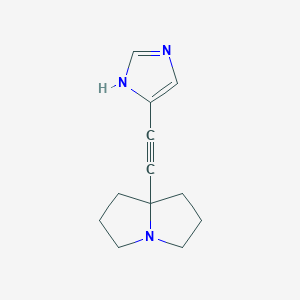
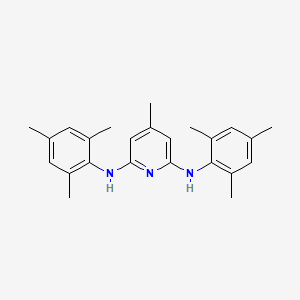
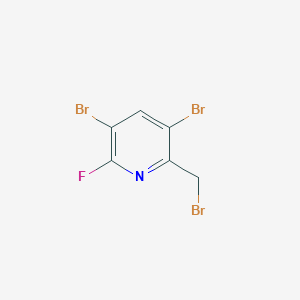


![1-[2-(5-Nitrothiophen-2-yl)-1-(thiophen-2-yl)ethenyl]piperidine](/img/structure/B12589777.png)
